
(E)-3-(furan-2-yl)-N-mesitylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(furan-2-yl)-N-mesitylacrylamide, also known as FMMA, is a synthetic compound with potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for various fields of study, including medicinal chemistry, biochemistry, and pharmacology. In
作用机制
The mechanism of action of (E)-3-(furan-2-yl)-N-mesitylacrylamide is not fully understood. However, studies have shown that it inhibits the activity of enzymes and receptors by binding to their active sites. In the case of acetylcholinesterase, (E)-3-(furan-2-yl)-N-mesitylacrylamide forms a covalent bond with the enzyme, leading to irreversible inhibition. This mechanism of action makes (E)-3-(furan-2-yl)-N-mesitylacrylamide a potent inhibitor of these enzymes and receptors.
Biochemical and Physiological Effects
(E)-3-(furan-2-yl)-N-mesitylacrylamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (E)-3-(furan-2-yl)-N-mesitylacrylamide inhibits the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. This effect may have implications for the treatment of Alzheimer's disease, where a decrease in acetylcholine levels is observed. (E)-3-(furan-2-yl)-N-mesitylacrylamide has also been shown to inhibit the growth of cancer cells, suggesting that it may have potential as an anticancer agent.
实验室实验的优点和局限性
(E)-3-(furan-2-yl)-N-mesitylacrylamide has several advantages for lab experiments. Its simple synthesis method and high purity make it a reliable and consistent compound for research. (E)-3-(furan-2-yl)-N-mesitylacrylamide is also stable under different conditions, allowing for easy storage and handling. However, (E)-3-(furan-2-yl)-N-mesitylacrylamide has limitations in terms of its solubility and toxicity. It is sparingly soluble in water, making it difficult to work with in aqueous solutions. (E)-3-(furan-2-yl)-N-mesitylacrylamide has also been shown to exhibit toxicity in some cell lines, suggesting that caution should be taken when working with this compound.
未来方向
Several future directions for the research of (E)-3-(furan-2-yl)-N-mesitylacrylamide can be identified. Firstly, the mechanism of action of (E)-3-(furan-2-yl)-N-mesitylacrylamide needs to be further elucidated to understand its inhibitory activity against different enzymes and receptors. Secondly, the potential therapeutic applications of (E)-3-(furan-2-yl)-N-mesitylacrylamide in different diseases need to be explored in more detail, particularly in animal models. Thirdly, the development of (E)-3-(furan-2-yl)-N-mesitylacrylamide analogs with improved solubility and lower toxicity can be pursued to enhance its potential as a drug candidate.
Conclusion
In conclusion, (E)-3-(furan-2-yl)-N-mesitylacrylamide is a promising compound for scientific research. Its unique chemical structure and properties make it a potential candidate for the development of new drugs. The synthesis method of (E)-3-(furan-2-yl)-N-mesitylacrylamide is relatively simple and efficient, making it a viable option for large-scale production. (E)-3-(furan-2-yl)-N-mesitylacrylamide exhibits inhibitory activity against several enzymes and receptors, making it a potential therapeutic agent for various diseases. However, caution should be taken when working with (E)-3-(furan-2-yl)-N-mesitylacrylamide due to its limited solubility and toxicity. Further research is needed to explore the potential therapeutic applications of (E)-3-(furan-2-yl)-N-mesitylacrylamide and to develop analogs with improved properties.
合成方法
The synthesis of (E)-3-(furan-2-yl)-N-mesitylacrylamide involves the reaction between mesitylamine and furan-2-carboxylic acid, followed by the addition of acryloyl chloride. The resulting product is purified through column chromatography and characterized using spectroscopic techniques such as NMR and mass spectrometry. The synthesis of (E)-3-(furan-2-yl)-N-mesitylacrylamide is relatively simple and efficient, making it a viable option for large-scale production.
科学研究应用
(E)-3-(furan-2-yl)-N-mesitylacrylamide has shown potential as a lead compound for the development of new drugs. It exhibits inhibitory activity against several enzymes and receptors, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and adenosine A2A receptor. These enzymes and receptors play crucial roles in various diseases such as Alzheimer's, Parkinson's, and cancer. Therefore, (E)-3-(furan-2-yl)-N-mesitylacrylamide may have therapeutic applications in these diseases.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-9-12(2)16(13(3)10-11)17-15(18)7-6-14-5-4-8-19-14/h4-10H,1-3H3,(H,17,18)/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMAATQPQQAMAU-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=CO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=CO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2386133.png)
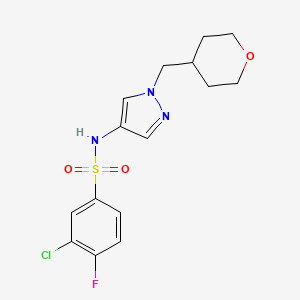
![1-([3,3'-Bipyridin]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2386136.png)
![8-bromo-10-methoxy-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2386137.png)

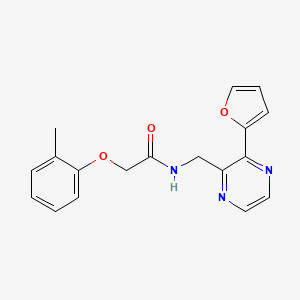
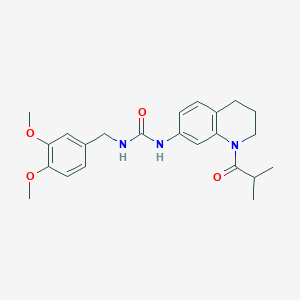
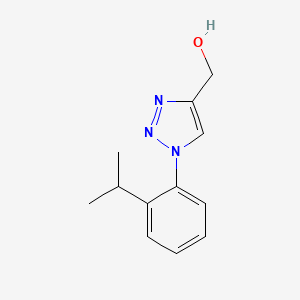
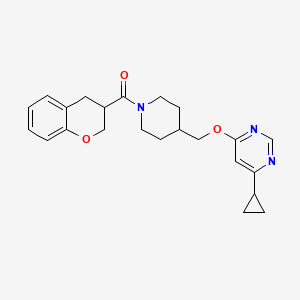
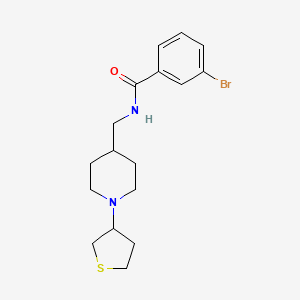
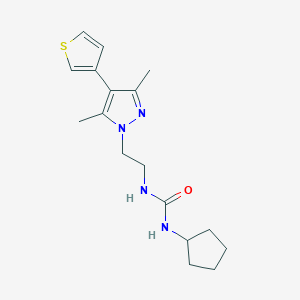

![3-[4-(Chloromethyl)phenyl]cyclobutan-1-one](/img/structure/B2386151.png)
![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2386155.png)